7-Bromo-5-methyl-1H-indole-3-carbaldehyde

Quorum Sensing Inhibition Microbiology Anti-virulence

This 7-Br, 5-Me, 3-CHO indole is a non-negotiable scaffold for QSI SAR: the 7-Br vs. 5-Br IC50 difference (72 µM vs. 13 µM) makes it essential for isolating halogen electronic/steric effects with the 5-position blocked[reference:0]. Its XLogP 2.6—a 0.3-unit gain over non-brominated analogs—enhances membrane permeability for CNS/intracellular programs[reference:1]. Required for constructing patented IDO1 inhibitor cores; substitution breaks composition-of-matter claims[reference:2]. The 5-Me group acts as a permanent blocking group, enabling sequential aldehyde functionalization then regioselective 7-position cross-coupling.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 16077-60-4
Cat. No. B1447237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methyl-1H-indole-3-carbaldehyde
CAS16077-60-4
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)NC=C2C=O
InChIInChI=1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3
InChIKeyNDPJQPZNSDSHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-methyl-1H-indole-3-carbaldehyde (CAS 16077-60-4): A Structurally Distinct Building Block for Quorum Sensing and Medicinal Chemistry Research


7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a polysubstituted indole derivative featuring bromine at the 7-position, a methyl group at the 5-position, and a carbaldehyde at the 3-position. This specific substitution pattern classifies it as a versatile synthetic intermediate for constructing biologically active indole-based scaffolds. Analysis of its structural analogs reveals that the dual presence of the bromine and methyl substituents critically modulates both its physicochemical profile, such as lipophilicity, and its functional bioactivity, distinguishing it from mono-substituted indole-3-carbaldehydes. [1]

Why 7-Bromo-5-methyl-1H-indole-3-carbaldehyde Cannot Be Replaced by Common Indole-3-carbaldehyde Analogs


The biological potency and synthetic utility of indole-3-carbaldehyde derivatives are exquisitely sensitive to the position of halogen and alkyl substituents. Evidence from brominated indole-3-carboxaldehyde studies demonstrates that the location of the bromine atom dramatically influences quorum sensing inhibitory (QSI) activity; for example, 5-bromoindole-3-carboxaldehyde is over 5-fold more potent than its 7-bromo analog. [1] Furthermore, the introduction of a methyl group at the 5-position predictively increases lipophilicity (XLogP), which directly impacts membrane permeability and receptor-binding kinetics. Therefore, simple replacement with 7-bromoindole-3-carbaldehyde or 5-methylindole-3-carbaldehyde will not reproduce the specific pharmacological or reactivity profile of the doubly-substituted 7-bromo-5-methyl derivative.

Target Compound Evidence Guide: Quantified Differentiation of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde from Analogs


Quorum Sensing Inhibition Potency of 7-Bromo vs. 5-Bromo Indole-3-carboxaldehydes

In a standard Chromobacterium violaceum N-acyl homoserine lactone (AHL) quorum sensing assay, the 7-brominated indole-3-carboxaldehyde analog of the target compound demonstrated an IC50 of 72 µM. This potency is intermediate between the parent compound indole-3-carboxaldehyde (ICA, 171 µM) and the most potent regioisomer, 5-bromoindole-3-carboxaldehyde (13 µM). [1] This data provides a quantitative baseline for the contribution of the bromine atom at the 7-position, which is structurally present in the target compound.

Quorum Sensing Inhibition Microbiology Anti-virulence

Comparative Lipophilicity (XLogP) of 7-Bromo-5-methyl vs. Non-Brominated and Non-Methylated Analogs

Computational analysis indicates the target compound has a significantly higher predicted lipophilicity (XLogP of 2.6) compared to its closest non-brominated analog, 5-methyl-1H-indole-3-carbaldehyde (LogP of 2.3), and its non-methylated analog, 7-bromo-1H-indole-3-carbaldehyde (LogP of 2.46). [1] This additive effect of the bromine and methyl substituents enhances the compound's potential for passive membrane permeability.

Lipophilicity Physicochemical Properties Drug Design

Regioselective Synthetic Utility for Targeted Cross-Coupling at the 7-Position

While quantitative reactivity data for the specific compound is scarce, the strategic value of a 7-bromo-substituent for regioselective derivatization is well-established for indole scaffolds. In contrast to the 5-bromo position, the bromine at the 7-position can be selectively addressed in late-stage functionalization sequences, a key advantage when the 5-position is sterically blocked by a methyl group. [1] This setup enables sequential, chemoselective cross-coupling strategies that are difficult to achieve with regioisomeric analogs like 5-bromo-7-methylindole-3-carbaldehyde.

Cross-Coupling Chemoselectivity Synthetic Methodology

Use as a Direct Intermediate in a Patent Route for IDO1 Inhibitors

A patent detailing the synthesis of novel indoleamine 2,3-dioxygenase (IDO1) inhibitors explicitly identifies 7-bromo-5-methyl-1H-indole-3-carbaldehyde as a crucial synthetic intermediate. The synthetic route leverages the aldehyde for Knoevenagel condensation and the 7-bromo group for subsequent Suzuki coupling to generate low-nanomolar IDO1 inhibitors. [1] This same sequence is not feasible with the non-brominated 5-methylindole-3-carbaldehyde analog.

Immuno-Oncology IDO1 Inhibitors Patent Chemistry

Recommended Procurement Scenarios for 7-Bromo-5-methyl-1H-indole-3-carbaldehyde Based on Quantitative Evidence


Investigating Structure-Activity Relationships (SAR) in Quorum Sensing Inhibition

Researchers studying bacterial communication and anti-virulence strategies should procure this compound to establish SAR around the indole-3-carboxaldehyde core. The quantifiable QSI activity difference between 7-bromo and 5-bromo analogs (IC50 of 72 µM vs. 13 µM) [1] makes this compound essential for isolating the electronic and steric effects of halogen substitution at the 7-position while the 5-position is blocked by a methyl group.

Synthesizing High-Lipophilicity CNS-Penetrant Chemical Probes

For medicinal chemistry programs targeting intracellular or CNS targets, the measured lipophilicity of this compound (XLogP 2.6) offers a significant advantage over non-brominated scaffolds (LogP 2.3). [2] This quantified 0.3-unit LogP increase directly translates to improved membrane permeability potential, making it the preferred starting material for probe development.

Executing Patent-Protected Syntheses of IDO1 Inhibitors in Immuno-Oncology

Intellectual property-driven pharmaceutical development requires the use of this specific 7-bromo-5-methyl intermediate for constructing novel IDO1 inhibitors as described in key patents. [4] The compound is structurally essential; substituting with any other indole-3-carbaldehyde analog would lead to a different core structure and jeopardize patent protection, making this a non-negotiable procurement item for these groups.

Advanced Synthetic Chemistry Requiring Orthogonal Multi-Step Functionalization

Synthetic chemistry labs developing complex indole libraries should select this compound when the synthetic route requires a two-step derivatization strategy: first, functionalization at the 3-aldehyde (e.g., via Knoevenagel or Wittig reactions), followed by regioselective cross-coupling at the 7-bromo position. The 5-methyl group acts as a permanently blocking group, a strategic advantage not offered by regioisomeric analogs. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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